

# EGFR HER2 ErbB-4 tyrosine kinase inhibitor

## Canertinib

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### Compound Focus: Canertinib

CAS No.: 267243-28-7

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## Canertinib at a Glance

The table below summarizes key technical data for **Canertinib**, compiled from the search results.

Attribute	Technical Summary
Drug Name	Canertinib (also known as CI-1033, PD-183805) [1]
Mechanism of Action	Irreversible pan-ERBB (EGFR/Her-2/ErbB-4) tyrosine kinase inhibitor [2] [1]
Current Status	Investigational; not approved in the US or other regions [1]
Associated Conditions	Investigated for breast cancer and lung cancer [1]

| **Key Preclinical Findings** | • **Ototoxicity:** Dose-dependent hair cell loss in zebrafish & mouse models [3]. • **Combination Therapy:** Enhanced growth inhibition in ovarian cancer cell lines (OVCAR-5, SKOV-3) when combined with c-Met inhibitor PHA665752 [2]. |

## Detailed Experimental Protocol

For your research purposes, here is a detailed methodology from a cited study on **Canertinib**'s effect in 3D ovarian cancer cell models [2].

- **Cell Culture & 3D Model Generation:**

- **Cell Lines:** OVCAR-5 and SKOV-3 ovarian cancer cell lines.
- **Method:** Culture plates were coated with **poly-HEMA** to create a non-adherent surface. Approximately **100,000 cells/well** were seeded and incubated for **6 days** to form 3D cell clusters and aggregates. Media was replaced every second day [2].

- **Drug Treatment:**

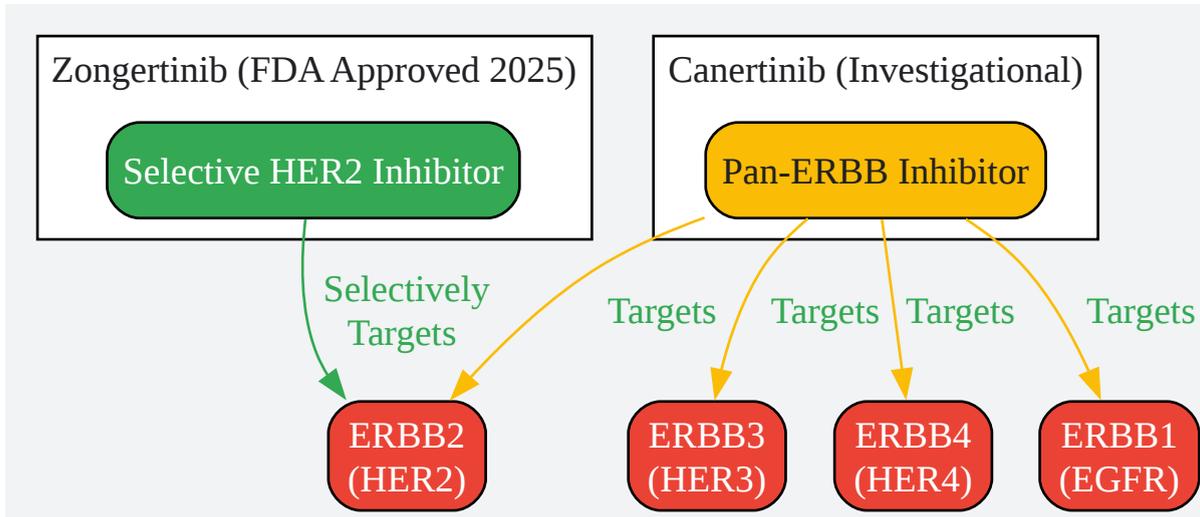
- **Compounds:** **Canertinib** (CI-1033) and the c-Met inhibitor PHA665752.
- **Preparation:** Both inhibitors were dissolved in 100% DMSO, with final DMSO concentration normalized to <0.5% (v/v) across all samples.
- **Synchronization:** Cells were synchronized in serum-free media for 24 hours before treatment.
- **Dosing:** For combination studies, cells were treated with **3 μM Canertinib** and **1 μM PHA665752** for 48 hours. PHA665752 was re-added after the first 24 hours [2].

- **Outcome Analysis:**

- **Cell Viability:** After treatment, 3D aggregates were digested into single-cell suspensions using trypsin-EDTA, and viable cells were counted manually with a hemocytometer [2].
- **Signaling Pathways:** The expression and phosphorylation of key signaling proteins downstream of EGFR, Her-2, and c-Met were analyzed (methodology implied but not fully detailed in the excerpt) [2].

## A New Generation: Zongertinib

During the search, it was clear that recent development efforts have shifted towards more selective agents. Zongertinib, which received FDA accelerated approval in August 2025, is a prime example [4] [5]. The following diagram contrasts the fundamental targeting differences between **Canertinib** and Zongertinib.



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Comparison of ERBB receptor targeting profiles between **Canertinib** and Zongertinib.

The clinical efficacy and safety data for Zongertinib from the Beamion LUNG-1 trial is summarized in the table below.

Cohort	Patient Population	Sample Size (N)	Objective Response Rate (ORR)	Grade 3+ Adverse Events (AEs)
Cohort 1	Pre-treated, HER2 TKD-mutated NSCLC (no prior HER2 TKI/ADC)	75	71% [6] [7]	17% [6] [7]
Cohort 5	Pre-treated, HER2 TKD-mutated NSCLC (prior HER2 ADC)	31	48% [6] [7]	3% [6] [7]
FDA Approved Population	Pre-treated, non-squamous NSCLC with HER2 TKD mutations	71	75% [4]	Information in Prescribing Info [4]

## Interpretation and Forward Look

- **Canertinib's Profile:** The data confirms **Canertinib** is a broad-spectrum, irreversible pan-ERBB inhibitor. Its development appears to have been limited by toxicity concerns (e.g., ototoxicity) and the advent of agents with better safety profiles [3].
- **The Shift to Selective Inhibition:** Zongertinib exemplifies the industry's move towards highly selective HER2 inhibition. Its design spares EGFR, which is linked to a more favorable safety profile, notably less severe rash and diarrhea compared to earlier TKIs [6] [7].
- **Research Context: Canertinib** remains a useful tool in preclinical research for understanding pan-ERBB inhibition. Its combination with other targeted agents, as shown in the protocol, represents a viable strategy to explore for overcoming resistance [2].

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## References

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